3-Amino-4-(benzyloxy)benzoic acid
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Overview
Description
3-Amino-4-(benzyloxy)benzoic acid is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position and a benzyloxy group at the 4-position on the benzene ring
Scientific Research Applications
3-Amino-4-(benzyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
This chemical is considered hazardous. It can cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) through single exposure . Therefore, personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Future Directions
Mechanism of Action
Target of Action
3-Amino-4-(benzyloxy)benzoic acid is primarily used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling reaction pathway . This pathway involves the coupling of two organic compounds to form a new carbon-carbon bond. The reaction is facilitated by a palladium catalyst and a base .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(benzyloxy)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-(benzyloxy)benzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron powder in acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(benzyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be further reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Various electrophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: Benzyloxybenzoic acids or benzaldehydes.
Reduction: Amines or substituted benzoic acids.
Substitution: Derivatives with different functional groups attached to the amino group.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Lacks the benzyloxy group, making it less lipophilic.
3-Amino-4-methylbenzoic acid: Contains a methyl group instead of a benzyloxy group, affecting its reactivity and solubility.
4-(Benzyloxy)benzoic acid: Lacks the amino group, reducing its potential for hydrogen bonding and biological activity.
Uniqueness
3-Amino-4-(benzyloxy)benzoic acid is unique due to the presence of both the amino and benzyloxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-amino-4-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWAEHIRRCOHBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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